6-Cyclopentyl-o-cresol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1596-19-6 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-cyclopentyl-6-methylphenol |
InChI |
InChI=1S/C12H16O/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10,13H,2-3,6-7H2,1H3 |
InChI Key |
DYQPZDLXQPYGSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2CCCC2)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC2)O |
Other CAS No. |
1596-19-6 |
Origin of Product |
United States |
Mechanistic Investigations of 6 Cyclopentyl O Cresol Formation and Transformations
Fundamental Reaction Mechanisms in Alkylation Processes
The alkylation of o-cresol (B1677501) with an alkene such as cyclopentene (B43876) is a classic example of a Friedel-Crafts alkylation reaction. This process is fundamental to carbon-carbon bond formation on an aromatic ring.
Electrophilic Aromatic Substitution Pathways
The formation of 6-cyclopentyl-o-cresol proceeds via an electrophilic aromatic substitution (EAS) mechanism. minia.edu.egmasterorganicchemistry.com This two-step mechanism is initiated by the attack of the electron-rich aromatic ring of o-cresol on a strong electrophile. masterorganicchemistry.com
Generation of the Electrophile: In the presence of an acid catalyst (e.g., p-toluenesulphonic acid, sulfuric acid, or a solid acid catalyst), the cyclopentylating agent, typically cyclopentene or cyclopentanol, is converted into a highly reactive cyclopentyl carbocation. researchgate.netresearchgate.net This carbocation is the active electrophile (E+) in the reaction.
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the o-cresol ring acts as a nucleophile, attacking the cyclopentyl carbocation. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. minia.edu.egmasterorganicchemistry.comuci.edu
Deprotonation and Aromaticity Restoration: In the final, rapid step, a weak base (which can be the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromatic π-system, yielding the final substituted product. minia.edu.egmasterorganicchemistry.com
The substitution pattern on the o-cresol ring is directed by the existing substituents: the hydroxyl (-OH) group and the methyl (-CH₃) group. Both are activating groups and ortho-, para-directors. libretexts.orgmsu.edu The hydroxyl group is a much stronger activating group than the methyl group. Therefore, substitution is directed to the positions ortho and para to the -OH group (positions 4 and 6). The formation of this compound indicates a preference for substitution at one of the ortho positions. researchgate.net
Characterization of Reaction Intermediates
The key intermediate in the electrophilic alkylation of o-cresol is the sigma complex or arenium ion. minia.edu.eguci.edu This carbocation is stabilized by resonance, with the positive charge delocalized over the ortho and para positions relative to the point of electrophilic attack.
For the formation of this compound, the attack of the cyclopentyl carbocation at the C6 position of o-cresol results in a sigma complex where the positive charge is distributed across C2, C4, and the oxygen atom of the hydroxyl group. The ability of the oxygen's lone pairs to participate in resonance provides significant stabilization to this intermediate, favouring substitution at the ortho and para positions relative to the hydroxyl group. While direct spectroscopic observation of this specific intermediate is challenging due to its high reactivity and short lifetime, its existence is well-established through extensive mechanistic studies of EAS reactions. uci.edu
Catalytic Mechanism Elucidation
Catalysts are indispensable for the alkylation of cresols, as they are required to generate a sufficiently potent electrophile to react with the aromatic ring. minia.edu.eg Both homogeneous and heterogeneous catalysts are employed.
Insights into Catalyst Activation and Active Species Formation
The primary role of the catalyst in the alkylation of o-cresol is to generate the cyclopentyl carbocation from a precursor like cyclopentene or cyclopentanol.
Brønsted Acids: Protic acids such as sulfuric acid and p-toluenesulphonic acid activate the process by protonating the cyclopentene double bond or the hydroxyl group of cyclopentanol. researchgate.netresearchgate.net The subsequent loss of water (in the case of the alcohol) or direct formation from the olefin creates the cyclopentyl carbocation.
Solid Acid Catalysts: Heterogeneous catalysts like sulfated zirconia and various zeolites (e.g., ZnY, HBEA, HZSM5) are also effective. mdpi.comconicet.gov.ar Their activity stems from the presence of Brønsted and/or Lewis acid sites on their surface. mdpi.comconicet.gov.ar In vapor-phase alkylations, thermal activation of these catalysts is often required to generate and maintain the active catalytic sites. mdpi.com For instance, sulfated zirconia's catalytic efficiency is linked to the presence of a tetragonal phase of zirconia and an optimal balance of Brønsted and Lewis acidic sites. mdpi.com The active species is still the carbocation, formed by the interaction of the alkylating agent with these acidic surface sites. conicet.gov.ar
The table below summarizes the effect of temperature on the alkylation of m-cresol (B1676322) with cyclopentene, illustrating how reaction conditions influence product yield in a related system.
| Temperature (°C) | Molar Ratio (m-cresol:cyclopentene) | Catalyst Amount (% w/w of m-cresol) | Time (h) | Yield (%) |
| 60 | 4:1 | 15 | 3 | 40.5 |
| 80 | 4:1 | 15 | 3 | 61.2 |
| 100 | 4:1 | 15 | 3 | 72.5 |
| 120 | 4:1 | 15 | 3 | 70.3 |
| Data derived from studies on the alkylation of m-cresol with cyclopentene using p-toluenesulphonic acid as a catalyst, demonstrating the impact of temperature on product yield. researchgate.net |
Influence of Ligand Steric and Electronic Properties on Catalytic Activity
In the context of traditional Friedel-Crafts alkylation using protic or solid acid catalysts, the concept of "ligands" is not directly applicable in the same way as in organometallic catalysis. However, the principles of steric and electronic influence can be related to the properties of the catalyst itself.
Steric Effects: The steric environment around the active site of a catalyst can influence selectivity. In heterogeneous catalysts like zeolites, the pore size and channel structure can impose shape-selectivity, favouring the formation of less bulky isomers that can fit within the catalyst's framework. conicet.gov.ar For example, in the methylation of m-cresol, the HZSM5 zeolite showed high selectivity for 2,5-dimethylphenol, which was attributed to diffusional constraints. conicet.gov.ar
Advanced Mechanistic Studies
To gain deeper insight into the reaction dynamics, advanced studies focusing on kinetics and reaction parameters are conducted. Research on the alkylation of cresols has provided data on the influence of various parameters on the reaction rate and product yield.
Furthermore, factorial design experiments are used to statistically evaluate the impact of multiple variables simultaneously. For the alkylation of m-cresol with cyclopentene, variables such as reaction temperature, molar ratio of reactants, and catalyst amount were identified as major factors influencing the yield. usm.my
The following table shows the effect of varying the molar ratio of reactants on the yield of cyclopentyl m-cresol.
| Temperature (°C) | Molar Ratio (m-cresol:cyclopentene) | Catalyst Amount (% w/w of m-cresol) | Time (h) | Yield (%) |
| 100 | 1:1 | 15 | 3 | 48.3 |
| 100 | 2:1 | 15 | 3 | 59.4 |
| 100 | 4:1 | 15 | 3 | 72.5 |
| 100 | 6:1 | 15 | 3 | 73.1 |
| Data derived from studies on the alkylation of m-cresol with cyclopentene using p-toluenesulphonic acid as a catalyst, showing that an excess of the cresol (B1669610) increases the product yield. researchgate.net |
These advanced studies provide a quantitative understanding of the reaction, enabling the precise control of reaction conditions to maximize the synthesis of the desired product, this compound.
Free Radical Pathways in Aromatic Reactions
Free radical reactions offer a distinct mechanism for the modification of aromatic compounds like phenols and cresols. These pathways are initiated by the formation of highly reactive radical species.
In the context of phenolic compounds, a common initial step is the abstraction of the hydroxyl hydrogen atom to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions. The generation of this phenoxy radical can be achieved through various means, including interaction with other radical species like hydroxyl radicals (*OH). osti.gov
The alkylation of phenols can proceed via a free radical mechanism, especially under high-temperature conditions. slchemtech.com In such a process, an alkyl halide can decompose to generate an alkyl radical. This radical can then attack the electron-rich aromatic ring of the phenoxy radical intermediate to form a new carbon-carbon bond. While the Friedel-Crafts reaction is a more common method for alkylation, the free radical pathway represents an alternative, particularly in specific industrial or environmental contexts. slchemtech.comgoogle.com
Furthermore, the transformation of substituted phenols can be influenced by radical-mediated processes. For instance, the oxidation of phenols can be initiated by hydroxyl and acyloxy radicals, leading to the formation of phenoxy radicals which can then undergo further reactions, including ring-cleavage. osti.gov The transient phenoxy radical can act as a powerful open-shell electron-withdrawing group, significantly lowering the energy barrier for subsequent nucleophilic substitution on the aromatic ring. osti.gov
Concerted Reaction Pathways in Phenol (B47542) Derivatization
Concerted reactions, where bond breaking and bond forming occur simultaneously in a single transition state, represent an efficient route for phenol derivatization. These pathways avoid high-energy intermediates typical of stepwise mechanisms.
One notable example is the concerted nucleophilic aromatic substitution (CSNAr) . nih.gov Traditional SNAr reactions proceed through a negatively charged Meisenheimer complex, a mechanism largely restricted to electron-poor aromatic rings. nih.gov However, studies have revealed that deoxyfluorination of phenols can occur via a concerted pathway that is not limited by the electronic nature of the arene. nih.govnih.gov Isotope effect studies have shown that the cleavage of the carbon-oxygen bond is part of the rate-determining step, supporting a concerted displacement of the leaving group by the incoming nucleophile rather than a stepwise addition-elimination mechanism. nih.govstackexchange.com This mechanism has been explored for the introduction of fluoride (B91410) and could conceptually apply to other nucleophilic substitutions on the phenolic ring. nih.govacs.org
Another significant concerted pathway is the phenol-ene reaction . umn.eduacs.org This reaction occurs between a phenol (the "ene" component) and a reactive enophile, such as a benzyne. umn.edunih.gov The mechanism involves a concerted, six-membered transition state where the phenolic proton is transferred to the enophile as a new carbon-carbon bond is formed at the ortho position of the phenol. acs.orgnih.gov This process, which is reminiscent of the classic ene reaction, results in the formation of a cyclohexadienone intermediate that subsequently tautomerizes to the stable 2-hydroxybiaryl product. umn.eduacs.orgnih.gov DFT calculations support this ene-like mechanism over a stepwise process or a [4+2] cycloaddition. acs.orgnih.gov
Enzymatic Reaction Mechanisms (e.g., Monooxygenases, Dioxygenases)
Enzymes provide highly specific and efficient pathways for the transformation of aromatic compounds, including substituted phenols like this compound. Monooxygenases and dioxygenases are key players in these biological conversions.
Monooxygenases , such as flavin-dependent monooxygenases and cytochrome P450s, catalyze the insertion of a single oxygen atom from O₂ into an aromatic substrate, typically resulting in hydroxylation. acs.orgoup.comnih.gov
Flavin-dependent monooxygenases are classified into single- and two-component systems. nih.govmdpi.com In a typical mechanism for a group A monooxygenase acting on a phenolic substrate, the enzyme's flavin cofactor (FAD) is first reduced by NAD(P)H. The reduced flavin then reacts with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate. acs.orgresearchgate.netrsc.org This electrophilic species then attacks the electron-rich phenolic ring, often preceded by substrate deprotonation to enhance its nucleophilicity, leading to ortho- or para-hydroxylation. acs.orgfrontierspartnerships.org Two-component systems separate the reductase and monooxygenase functions into different proteins. mdpi.com Many of these enzymes exhibit broad substrate specificity, acting on various phenols, cresols, and other aromatic compounds. mdpi.comasm.org
Dioxygenases incorporate both atoms of molecular oxygen into the aromatic substrate. They are crucial for the aerobic degradation of aromatic compounds. nih.govresearchgate.net
Rieske non-heme iron dioxygenases are multi-component enzymes that catalyze the cis-dihydroxylation of aromatic rings, the initial step in their degradation. nih.govumn.eduacs.org The catalytic cycle involves the transfer of electrons from NAD(P)H via a reductase and a ferredoxin to a Rieske [2Fe-2S] cluster and then to a mononuclear non-heme iron center in the oxygenase component. nih.govumn.edu This reduced iron center activates O₂, leading to the stereospecific insertion of two hydroxyl groups into the aromatic substrate, breaking its aromaticity. umn.eduacs.org
Extradiol Dioxygenases , such as catechol 2,3-dioxygenase, cleave the aromatic ring of dihydroxylated intermediates (catechols). ebi.ac.ukresearchgate.netrcsb.org The mechanism involves the binding of the catechol substrate to the Fe(II) center in the active site. ebi.ac.ukrcsb.org This is followed by the binding of O₂ and a proposed attack of an iron-bound activated oxygen species on the aromatic ring, leading to the cleavage of the carbon-carbon bond adjacent to the hydroxyl groups (extradiol cleavage) and formation of a linear, unsaturated aldehyde product. ebi.ac.ukresearchgate.net
Computational and Theoretical Chemistry Studies of 6 Cyclopentyl O Cresol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For complex organic molecules like 6-Cyclopentyl-o-cresol, various computational methods are employed to elucidate their electronic structure and chemical properties.
Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying phenolic compounds due to its balance of accuracy and computational cost. DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational frequencies, and determining electronic properties that govern reactivity.
For analogues of this compound, such as p-cresol (B1678582), DFT has been used to study adsorption mechanisms on activated carbon. These studies often employ the B3LYP hybrid functional with a basis set like 6-31g to calculate adsorption energies and understand the role of different functional groups mdpi.com. The reactivity of phenolic compounds, including their antioxidant activity, has been successfully explained using DFT calculations, which can elucidate structural dependency on their radical scavenging capabilities nih.gov. For instance, studies on various phenolic compounds have utilized DFT to understand how molecular structure influences reactivity with other molecules like formaldehyde (B43269) usda.gov.
The application of DFT extends to predicting the regiochemistry and reactivity in reactions such as the Diels-Alder reaction, which can be analogous to reactions involving substituted phenols researchgate.netmdpi.com. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps in understanding donor-acceptor interactions and predicting reaction pathways mdpi.com.
Table 1: Representative DFT Functionals and Their Applications for Phenolic Compounds
| Functional | Common Applications | Reference |
|---|---|---|
| B3LYP | Geometry optimization, vibrational frequencies, adsorption studies, reactivity analysis | mdpi.comnih.govnih.gov |
| M06-2X | Antioxidant activity, bond dissociation energies | researchgate.net |
| CAM-B3LYP | Long-range interactions, hydrogen bonding, pKa determination | mdpi.com |
Ab initio and semi-empirical methods offer alternative approaches to studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data scribd.com. These methods can provide accurate results for small to medium-sized molecules and serve as a benchmark for other computational techniques researchgate.net. For phenolic compounds, ab initio calculations have been used to investigate molecular conformations and the barriers to internal rotation of substituent groups researchgate.net. They have also been applied to study hydrogen bonding in complexes of cresol (B1669610) isomers researchgate.net.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster than ab initio or DFT methods wikipedia.org. This speed allows for the study of very large molecules. However, their accuracy is dependent on the molecule under study being similar to the molecules used for parameterization wikipedia.org. While less common for high-accuracy studies of phenols, they can be useful for initial explorations of large systems or for properties where high accuracy is not critical usda.govresearchgate.net.
The choice of a basis set is a critical aspect of quantum chemical calculations, significantly impacting both the accuracy and the computational cost wikipedia.org. A basis set is a set of mathematical functions used to construct the molecular orbitals wikipedia.org.
For phenolic compounds, Pople-style basis sets like 6-31G* and 6-311++G(d,p) are commonly used nih.govmisericordia.edu. The addition of polarization functions (e.g., *) and diffuse functions (e.g., +) is often necessary to accurately describe the electronic distribution, especially for systems with lone pairs and hydrogen bonds wikipedia.org. For example, the B3LYP/6-311++G(d,p) level of theory has been used for geometry optimizations and vibrational frequency calculations of phenol (B47542) derivatives to study hydrogen bonding misericordia.edu.
Correlation-consistent basis sets, such as the cc-pVTZ, are another popular choice and are known for their systematic convergence towards the complete basis set limit researchgate.net. The selection of the basis set must balance the desired accuracy with the available computational resources, as larger basis sets significantly increase calculation time researchgate.net. For instance, a study on the antioxidant activity of polyphenols found the M06-2X/6-311G(d,p) combination to be optimal in terms of both accuracy and resource usage for calculating bond dissociation energies researchgate.net.
Table 2: Common Basis Sets Used in Computational Studies of Phenolic Compounds
| Basis Set Family | Specific Examples | Typical Use |
|---|---|---|
| Pople | 6-31G(d), 6-311++G(d,p) | Geometry optimizations, frequency calculations |
| Correlation-Consistent | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-accuracy energy calculations, extrapolation to complete basis set limit |
Molecular Interactions and Association Studies
The behavior of this compound in condensed phases is governed by a variety of intermolecular forces. Computational studies are essential for characterizing these interactions.
Hydrogen bonding is a dominant intermolecular interaction in phenolic systems, significantly influencing their physical and chemical properties. The hydroxyl group of cresol can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers, trimers, and larger clusters misericordia.edu.
Computational studies on cresol analogues, such as p-cresol, have explored the nature of hydrogen bonds with various molecules like water and hydrogen sulfide acs.orgresearchgate.net. These studies, often combining experimental techniques with ab initio calculations, can determine the strength and geometry of these bonds acs.orgresearchgate.net. For instance, the interaction between p-cresol and dodecylguanidine in hexane has been studied to model hydrogen bonds in nonpolar environments, with density functional theory calculations providing binding energies that closely match experimental values nih.gov. The substituent groups on the phenolic ring can influence the strength of hydrogen bonding; electron-donating groups like the methyl and isopropyl groups in p-cresol and 4-isopropylphenol, respectively, have been shown to encourage hydrogen bonding misericordia.edu.
Beyond hydrogen bonding, other intermolecular forces such as dipole-dipole interactions and London dispersion forces play a crucial role in the association of phenolic molecules wikipedia.orgyoutube.com. In systems containing chloroform and o-cresol (B1677501), quantum chemical calculations have been used to identify various types of hydrogen bonds, including C-H...Cl, C-H...O, and C-H...π interactions researchgate.net.
Chloroform is a polar molecule capable of dipole-dipole interactions wikipedia.orgprezi.com. When mixed with o-cresol, dipole-induced dipole forces can also occur siyavula.com. Computational studies using DFT with different basis sets (e.g., 6-31G(d,p), 6-31++G(d,p), and 6-311++G(d,p)) have analyzed the geometries, frequencies, and counterpoise-corrected energies of chloroform-o-cresol complexes to understand their molecular association researchgate.net. Such analyses help in identifying the formation of monomeric and dimeric associations of chloroform and various forms of o-cresol aggregates researchgate.net. Similar studies on p-cresol complexes with fluoroform and chloroform have also been conducted to investigate C-H...Y type hydrogen bonds acs.org.
Prediction of Chemical Reactivity and Regioselectivity
Computational chemistry is instrumental in predicting how and where a molecule will react. By calculating various electronic properties and modeling reaction pathways, it is possible to gain a quantitative understanding of a molecule's reactivity and selectivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov
For phenolic compounds, substituents on the aromatic ring significantly influence the energies of the frontier orbitals. Electron-donating groups, such as the methyl and cyclopentyl groups in this compound, increase the electron density of the aromatic ring. This effect tends to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the HOMO energy. researchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Phenol | -6.5 to -6.8 | -0.9 to -1.2 | ~5.3 to 5.9 |
| o-Cresol | -6.3 to -6.6 | -0.8 to -1.1 | ~5.2 to 5.8 |
| 6-tert-Butyl-2-methylphenol (Analogue) | Data Not Available | Data Not Available | Predicted to be smaller than o-Cresol |
| This compound (Predicted) | Higher than o-Cresol | Slightly higher than o-Cresol | Smaller than o-Cresol |
Note: The values are typical ranges found in computational literature; exact values depend on the level of theory and basis set used. Data for 6-tert-Butyl-2-methylphenol and this compound are predictive based on established substituent effects.
Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by considering the properties of the "transition state," an intermediate, high-energy configuration that reactants must pass through to become products. fiveable.me Computational chemistry allows for the precise location of these transition states on a potential energy surface and the calculation of their energies. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is directly related to the reaction rate. usda.gov
For phenols, a common reaction is electrophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of such reactions by comparing the activation barriers for attack at different positions on the ring (ortho, meta, para). Computational studies on the reaction of phenol with formaldehyde, for example, have shown that the reaction is faster at the para-position than the ortho-position, which aligns with experimental findings. dntb.gov.ua These calculations involve optimizing the geometries of the reactants, products, and the transition state structures for each pathway. dntb.gov.ua
In the case of this compound, both ortho positions (2- and 6-) are occupied by the methyl and cyclopentyl groups, respectively. Therefore, electrophilic attack would be directed primarily to the para-position (4-position). Computational modeling could quantify this preference by calculating the transition state energies for attack at the available positions. The bulky cyclopentyl group would be expected to create significant steric hindrance, raising the energy of the transition state for any reaction at the adjacent 6-position, making it highly unfavorable. DFT calculations are a common tool for investigating the mechanisms of such reactions, including phenol alkylation, and can elucidate the role of catalysts and reaction conditions. researchgate.netbiotools.us
While this compound is not a chiral molecule, its derivatives can be. When a chiral molecule is synthesized, determining its absolute configuration (the precise 3D arrangement of its atoms) is crucial, particularly in fields like pharmaceuticals. Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution, offering an alternative to X-ray crystallography. nih.govnih.gov
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov Enantiomers (non-superimposable mirror images) of a chiral molecule produce VCD spectra that are equal in magnitude but opposite in sign. spectroscopyeurope.com The determination of absolute configuration is achieved by comparing the experimental VCD spectrum with a spectrum predicted from quantum chemical calculations, typically using Density Functional Theory (DFT). spectroscopyeurope.comspark904.nl
The process involves:
Measuring the experimental VCD spectrum of one enantiomer. spark904.nl
Performing a computational conformational search to find the most stable structures of the molecule.
Calculating the theoretical VCD spectrum for one of the enantiomers (e.g., the (R)-configuration) using DFT. nih.govspark904.nl
Comparing the sign and intensity of the bands in the experimental spectrum with the calculated spectrum. A match determines the absolute configuration of the experimental sample. spark904.nl
For a hypothetical chiral derivative of this compound, this computational-spectroscopic approach could be used to unambiguously assign its stereochemistry without the need for crystallization. osti.gov
Simulation and Modeling of Catalytic Processes
Many industrial chemical processes rely on catalysts to enhance reaction rates and selectivity. Computational modeling provides atomic-scale insights into how these catalytic processes occur, helping to understand catalyst function and design more efficient ones.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), is common in industrial applications. The catalytic hydrogenation of phenols to produce cyclohexanones and cyclohexanols is a key industrial process. Computational studies play a vital role in understanding the interactions between phenol molecules and catalyst surfaces, such as those of metal nanoparticles.
For example, the hydrogenation of phenol on Platinum (Pt) nanoparticles supported on carbon has been investigated by combining X-ray absorption spectroscopy with ab initio simulations. nih.gov These studies show that phenol molecules adsorb onto the Pt surface with the aromatic ring oriented nearly parallel to it, interacting via the ring's carbon atoms. nih.gov DFT calculations and molecular dynamics simulations can model this adsorption, determining key parameters like the average Pt-C bond distances and the effect of other adsorbed species, like hydrogen, on the binding strength of phenol. nih.gov
DFT has also been used to study the adsorption of various cresol isomers on surfaces like bismuthene, revealing that the molecules' orientation and electronic properties change upon adsorption. mdpi.com For this compound, simulations would predict a similar parallel adsorption of the phenyl ring on a catalyst surface. However, the bulky cyclopentyl and methyl groups at the ortho positions would significantly influence the molecule's interaction with the surface. These groups would create steric constraints, potentially affecting the adsorption energy and the molecule's orientation relative to the active sites on the catalyst. Modeling these interactions is crucial for understanding how the catalyst facilitates bond breaking and formation during a reaction like hydrogenation and for predicting the reaction's efficiency.
Advanced Spectroscopic Characterization in Research of 6 Cyclopentyl O Cresol
Vibrational Spectroscopy for Mechanistic Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of 6-Cyclopentyl-o-cresol. These vibrations are sensitive to the chemical environment, making them excellent reporters for monitoring chemical transformations and intermolecular interactions.
FTIR spectroscopy is instrumental in real-time monitoring of chemical reactions involving this compound. clairet.co.ukazom.comnih.govemerginginvestigators.org For instance, in the alkylation of o-cresol (B1677501) to produce this compound, the disappearance of the C-H vibrational band of the aromatic ring at the 6-position and the appearance of new bands corresponding to the cyclopentyl group can be tracked over time. This allows for the determination of reaction kinetics and the optimization of reaction conditions. mdpi.com
The hydroxyl (-OH) stretching vibration in this compound is particularly sensitive to hydrogen bonding. In dilute solutions, a sharp band corresponding to the free -OH stretch is observed. As concentration increases or in the presence of hydrogen bond acceptors, this band broadens and shifts to lower wavenumbers, providing quantitative information about molecular association and the formation of dimers or higher-order aggregates. researchgate.net
Table 1: Characteristic FTIR Vibrational Frequencies for Monitoring the Synthesis of this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Change During Reaction |
| Aromatic C-H (at position 6 of o-cresol) | Stretching | ~3050-3000 | Decrease |
| Cyclopentyl C-H | Stretching | ~2960-2850 | Increase |
| Phenolic O-H | Stretching (free) | ~3600 | Shift and broadening upon association |
| Aromatic C=C | Stretching | ~1600-1450 | Shift upon substitution |
Note: The exact wavenumbers can vary depending on the solvent and other experimental conditions.
Table 2: Expected Key Raman Shifts for this compound based on Cresol (B1669610) Isomers
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| C-O Stretching | ~1250 |
| Aromatic C-H Bending | ~750-850 |
| Cyclopentyl Ring Vibrations | ~890, ~1030 |
Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique that can be applied to spectra collected during a perturbation (e.g., temperature, time, or concentration change). researchgate.netpolimi.itresearchgate.netnih.govtecnm.mx While direct 2D-COS studies on this compound are not documented, its application in the characterization of polymers derived from this compound holds significant potential.
For instance, if this compound is used as a monomer or an additive in a polymer blend, temperature-dependent FTIR spectra can be analyzed using 2D-COS to understand the sequence of molecular events during thermal transitions. nih.gov Synchronous 2D-COS spectra would highlight simultaneous changes in different functional groups, while asynchronous spectra would reveal the order in which these changes occur. This could provide insights into the interactions between the this compound moiety and the polymer matrix, such as the breaking and forming of hydrogen bonds. polimi.itnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Beyond Basic Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov For this compound, while basic 1H and 13C NMR provide initial confirmation of the structure, advanced NMR techniques are required to unravel more complex structural details. pharmacyfreak.comspectrabase.com
Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the through-space proximity of protons. huji.ac.ilresearchgate.netdiva-portal.orgcolumbia.edu In the case of this compound, these experiments can elucidate the preferred conformation of the cyclopentyl ring relative to the aromatic ring. researchgate.netreddit.com For example, correlations between the protons of the cyclopentyl group and the aromatic protons would provide definitive evidence for their spatial arrangement.
Heteronuclear multiple bond correlation (HMBC) experiments are used to establish long-range correlations between protons and carbons, which can be vital in confirming the connectivity of the cyclopentyl group to the cresol ring. Computational methods can be used in conjunction with NMR data to refine the three-dimensional structure of the molecule. mestrelab.com
Table 3: Application of Advanced NMR Techniques to this compound
| NMR Technique | Information Gained |
| NOESY/ROESY | Through-space correlations, conformational analysis of the cyclopentyl ring |
| HMBC | Long-range H-C correlations, confirmation of connectivity |
| HSQC | Direct one-bond H-C correlations |
Mass Spectrometry in Elucidating Reaction Pathways and Complex Mixtures
Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. researchgate.net For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. pharmacyfreak.com
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alkylated phenols include cleavage of the alkyl group and rearrangements. miamioh.edulibretexts.orglibretexts.org For this compound, one would expect to see fragments corresponding to the loss of the cyclopentyl group, as well as characteristic fragments from the cresol core. wiley.comresearchgate.netnih.govresearchgate.netyoutube.com
In the context of reaction monitoring, mass spectrometry can be coupled with chromatographic techniques (e.g., GC-MS) to identify and quantify reactants, intermediates, and products in complex reaction mixtures. This is particularly useful for understanding reaction mechanisms and identifying potential side products in the synthesis of this compound. wiley.comnih.govresearchgate.net
Table 4: Predicted Key Mass Spectral Fragments for this compound
| Fragment | Description |
| [M]+ | Molecular ion |
| [M - C5H9]+ | Loss of the cyclopentyl radical |
| [C7H7O]+ | Cresol fragment |
| [C6H5O]+ | Phenol (B47542) fragment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical method for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is indispensable for analyzing the products of synthesis, degradation, or other chemical reactions. thermofisher.coms4science.at The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net
The identification of this compound and its related products, such as isomers or degradation products, relies on the interpretation of these mass spectra. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For alkylphenols like this compound, common fragmentation pathways include the loss of the alkyl substituent (the cyclopentyl group) and benzylic cleavage, leading to characteristic ions that aid in structure elucidation. sigmaaldrich.com By comparing the obtained mass spectra with spectral libraries (e.g., NIST) or with the spectra of known standards, researchers can confidently identify the products in a reaction mixture. nih.gov
For complex mixtures where multiple isomers may be present, the chromatographic separation is key. thermofisher.com The choice of GC column and temperature program is optimized to achieve baseline separation of compounds with similar structures, such as positional isomers of cyclopentyl-cresol.
Table 1: Hypothetical GC-MS Data for Analysis of a Reaction Mixture Containing this compound
| Retention Time (min) | Key Mass Fragments (m/z) | Tentative Identification |
| 12.5 | 176 (M+), 107, 91 | This compound |
| 11.8 | 108 (M+), 107, 77 | o-Cresol |
| 14.2 | 192 (M+), 177, 107 | Hydroxylated this compound |
| 15.1 | 268 (M+), 161, 107 | Dimer of this compound |
This table is illustrative and represents typical data that could be obtained from a GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For compounds that are non-volatile, thermally unstable, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice. nih.govnih.gov In the study of this compound, this method is essential for analyzing products of oxidation or polymerization, which are often less volatile than the parent molecule. LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of intact molecules with minimal fragmentation. pubcompare.airesearchgate.net
LC-MS is particularly useful for identifying a wide range of phenolic compounds, including acids, flavonoids, and their derivatives, which may be formed in complex reaction matrices. nih.govnih.govprotocols.io The development of an LC-MS method involves optimizing the mobile phase composition, column type, and mass spectrometer settings to achieve sensitive and selective detection of the target analytes. nih.gov For instance, a reversed-phase column with a gradient elution of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization, is commonly employed for phenolic compounds. nih.govprotocols.io
Table 2: Representative LC-MS Parameters for Analysis of this compound Derivatives
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Range | 100-800 m/z |
| Key Ions Monitored | [M-H]⁻ for parent and expected products |
This table provides typical starting parameters for an LC-MS method for analyzing phenolic compounds.
High-Resolution Mass Spectrometry and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). fiveable.memeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of an unknown compound by distinguishing between ions with very similar nominal masses (isobars). fiveable.meresearchgate.net In the analysis of this compound and its transformation products, HRMS is a powerful tool for confirming molecular formulas and identifying unknown compounds without the need for authentic standards. nih.govcolorado.edu
Isotopic labeling studies, often coupled with HRMS, are employed to trace the pathways of atoms through a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can follow the fate of that atom by observing the mass shifts in the products. This technique is invaluable for elucidating reaction mechanisms, such as oxidation or rearrangement pathways, involving this compound. For example, using ¹⁸O-labeled oxygen gas in an oxidation reaction would reveal which oxygen atoms in the product molecules originated from the oxidant.
Other Specialized Spectroscopic Methods
X-ray Absorption Spectroscopy (XAS) for Metal Coordination Environments
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a material. nih.govbeilstein-journals.org It is particularly useful for studying metal complexes and can be applied to investigate the interaction of this compound with metal ions, for example, in catalytic systems or as metal-phenolate complexes. mdpi.com XAS is element-specific and can be used on non-crystalline samples, making it suitable for in-situ or operando studies of reactions in solution. mdpi.comresearchgate.net
The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govbeilstein-journals.org
XANES provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. mdpi.commdpi.com
EXAFS contains information about the number, type, and distance of the neighboring atoms surrounding the absorbing atom. beilstein-journals.org
By analyzing the XAS data of a metal center in the presence of this compound, researchers could determine how the phenolic ligand coordinates to the metal, including bond distances and coordination numbers.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. Phenolic compounds like this compound can form phenoxyl radicals as intermediates in oxidation reactions, and EPR is the primary method for their direct detection and characterization. acs.orgncsu.eduncsu.edu
The EPR spectrum provides information about the electronic structure of the radical. The g-value and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), are characteristic of a particular radical. nih.govacs.org For the this compound radical, hyperfine couplings to the methyl protons and the remaining aromatic protons would produce a specific spectral pattern, confirming its identity. Because many radical intermediates are short-lived, techniques like spin trapping are often used, where the transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be more easily studied by EPR. nih.gov
Table 3: Typical EPR Parameters for Phenoxyl Radicals
| Radical Species | g-value (isotropic) | Major Hyperfine Couplings (Gauss) |
| p-cresol (B1678582) radical | ~2.0045 | aH(CH₃) ≈ 6.1, aH(ortho) ≈ 5.0, aH(meta) ≈ 1.8 |
| Generic Phenoxyl Radical | 2.0040 - 2.0050 | Dependent on ring substituents |
Source: Data is representative of values found in the literature for similar phenoxyl radicals. acs.org
Far-Ultraviolet Spectroscopy for Polymer Characterization
Far-Ultraviolet (FUV) spectroscopy, which probes the spectral region from approximately 120-200 nm, is a sensitive technique for the analysis of polymer films and structures. optica.orgnih.gov Unlike conventional UV-Vis spectroscopy which primarily investigates π-π* transitions in chromophores, FUV spectroscopy can detect σ-σ* electronic transitions, such as those in C-C and C-H bonds, which form the backbone of most polymers. optica.orgfiveable.metaylorfrancis.com
In the context of this compound, FUV spectroscopy would be a valuable tool for characterizing polymers that incorporate this molecule as a monomeric unit. For example, in polyphenylene oxide (PPO)-type polymers derived from this compound, FUV could be used to:
Identify the polymer: The FUV spectrum provides a characteristic fingerprint based on the polymer's fundamental bond structure. optica.org
Monitor polymerization: Changes in the FUV spectrum could be used to follow the consumption of monomer and the formation of the polymer.
Assess degradation: Polymer degradation, involving the breaking of backbone σ-bonds, can be sensitively detected by changes in the FUV absorption bands. mat-cs.comqub.ac.uk
The high sensitivity of FUV spectroscopy makes it a promising method for the qualitative and quantitative analysis of thin polymer films derived from this compound. optica.orgnih.gov
Research Applications and Derivatization of 6 Cyclopentyl O Cresol
Antioxidant and Stabilizer Research in Materials Science
Stabilization of Oxygen-Sensitive Materials and Advanced Composites
Further research and publication in peer-reviewed journals would be necessary to provide the specific information required to populate these topics with scientifically accurate and detailed content.
Catalytic Chemistry Applications
The exploration of 6-Cyclopentyl-o-cresol in catalytic chemistry spans from fundamental studies in biomass conversion to the sophisticated design of chiral catalysts for asymmetric synthesis.
Use as a Lignin (B12514952) Model Molecule in Hydrodeoxygenation (HDO) Research
Hydrodeoxygenation (HDO) is a critical process for converting biomass-derived feedstocks, such as lignin, into valuable liquid fuels and chemicals. To better understand the complex reaction mechanisms of HDO, researchers often utilize simpler, well-defined molecules that represent the structural units of lignin. Phenolic compounds, including various cresols, are frequently employed as such "lignin model compounds". nrel.govmdpi.com These models allow for the systematic study of catalyst performance, reaction pathways, and the influence of different functional groups on the deoxygenation process.
While the broader class of cresols is established in HDO research, the specific use of this compound as a lignin model is a more specialized area of investigation. Its structure, combining a phenolic hydroxyl group with both a methyl and a cyclopentyl substituent on the aromatic ring, provides a unique model to study the hydrodeoxygenation of more complex and sterically hindered lignin-derived molecules. Research in this area would focus on how the bulky cyclopentyl group influences the adsorption of the molecule on the catalyst surface and the subsequent cleavage of the carbon-oxygen bond, a key step in the HDO process.
The table below summarizes typical conditions and outcomes for the HDO of phenolic model compounds, which would be relevant for studies involving this compound.
| Catalyst Type | Typical Temperature (°C) | Typical Pressure (bar) | Primary Products |
| Supported Noble Metals (e.g., Pt, Pd) | 200-350 | 30-100 | Cycloalkanes, Aromatic Hydrocarbons |
| Supported Transition Metals (e.g., Ni, Co, Mo) | 250-450 | 50-150 | Aromatic Hydrocarbons, Phenols |
| Bimetallic Catalysts | 200-400 | 40-120 | Tunable selectivity towards specific hydrocarbons or phenols |
Potential in Designing New Catalytic Ligands or Additives
The structure of this compound makes it a promising candidate for the development of novel ligands for catalysis. The hydroxyl group can be functionalized, and the aromatic ring can be modified to create a bidentate or polydentate ligand capable of coordinating with a metal center. The steric bulk of the cyclopentyl group can play a crucial role in controlling the coordination environment around the metal, which in turn can influence the activity and selectivity of the resulting catalyst.
For instance, derivatives of this compound could be synthesized to incorporate phosphine (B1218219) or amine functionalities, creating ligands for a variety of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and hydroformylation. The specific size and shape of the ligand, dictated by the cyclopentyl and methyl groups, could lead to catalysts with unique properties, potentially offering advantages over existing ligand systems.
Enantioselective Catalysis through Chiral Derivatives
The field of enantioselective catalysis, which focuses on the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a key driver of innovation in this area.
While this compound itself is not chiral, it can be used as a starting material for the synthesis of chiral derivatives. For example, the introduction of a chiral center on the cyclopentyl ring or the derivatization of the hydroxyl group with a chiral moiety could lead to the formation of a chiral ligand. These chiral ligands could then be complexed with a metal to form a catalyst for asymmetric reactions. The steric and electronic properties of the this compound backbone would be expected to influence the transfer of chirality from the ligand to the substrate, thereby controlling the enantioselectivity of the reaction.
Agrochemical and Pharmaceutical Intermediate Research
The functional groups present in this compound make it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.
Development of Herbicidal and Insecticidal Agents
The cresol (B1669610) moiety is a known pharmacophore in a number of commercial herbicides and insecticides. wikipedia.orgwikipedia.org For example, o-cresol (B1677501) is a precursor to herbicides such as 2-methyl-4-chlorophenoxyacetic acid (MCPA). wikipedia.org The introduction of a cyclopentyl group to the cresol structure, as in this compound, could lead to new derivatives with enhanced or modified biological activity.
Researchers in agrochemical synthesis could explore the derivatization of this compound to create a library of new compounds for screening as potential herbicides or insecticides. The lipophilicity imparted by the cyclopentyl group could, for instance, affect the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, potentially leading to improved efficacy.
Precursors for Specialized Pharmaceutical Building Blocks
In the pharmaceutical industry, the development of novel molecular scaffolds is crucial for the discovery of new drugs. The structure of this compound can serve as a starting point for the synthesis of more complex "building blocks" for drug discovery programs. For instance, a derivative of this compound, 6-Bromo-8-cyclopentyl-2-Methanesulfinyl-5-Methyl-8H-pyrido[2,3-d]pyriMidin-7-one, is noted as an important pharmaceutical intermediate. novasolbio.com Another related structure, 4-[6-(6-Bromo-8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]Pyrimidin-2-Ylamino)-Pyridine-3-yl]-Piperazine-1-Carboxylic Acid Tert-Butyl Ester, is an impurity of Palbociclib, a drug used in the treatment of breast cancer. jl-pharms.com
The combination of an aromatic ring, a hydroxyl group, and a bulky alkyl substituent provides a versatile platform for a variety of chemical transformations. Medicinal chemists could utilize this compound to synthesize novel heterocyclic compounds or other complex structures that could then be evaluated for their therapeutic potential. The specific stereochemistry and conformational properties imparted by the cyclopentyl group could be key to achieving high-affinity binding to biological targets.
Isotopic Labeling for Mechanistic and Bioanalytical Studies
Isotopic labeling of this compound is a critical technique used in advanced research to trace the molecule's journey through biological systems and to elucidate complex chemical reaction mechanisms. This process involves the substitution of one or more atoms of the compound with their isotopes, which have the same number of protons but a different number of neutrons. The most commonly used isotopes in this context are stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C), and the radioactive isotope carbon-14 (B1195169) (¹⁴C).
The choice of isotope depends on the specific research application. For instance, carbon-14 is a beta emitter with a long half-life of approximately 5,730 years, making it an excellent tracer for long-term studies. openmedscience.comopenmedscience.com Its presence can be easily detected and quantified, providing precise data on the concentration and location of the labeled compound. openmedscience.com Carbon-13, being a stable isotope, is particularly useful in studies employing nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. chemrxiv.org Deuterium labeling is often used to investigate kinetic isotope effects and as an internal standard in quantitative bioanalytical methods.
The synthesis of isotopically labeled this compound requires careful strategic planning to place the isotopic label at a metabolically stable position. This ensures that the label is not lost during metabolic transformations, which would compromise the results of the study. openmedscience.com For carbon-14 labeling, the isotope is often introduced into the aromatic ring of the cresol structure, as this core is less likely to be cleaved during metabolism. chemrxiv.org
Mechanistic Studies
In mechanistic studies, isotopic labeling helps to unravel the step-by-step pathway of chemical reactions. By tracking the position of the isotopic label in the products, intermediates, and byproducts, researchers can deduce the bond-breaking and bond-forming events that occur. For example, if a reaction involves the cleavage of a specific carbon-carbon bond in the cyclopentyl group, labeling one of these carbons with ¹⁴C would allow for the precise determination of the fate of that fragment.
While mechanistic investigations today often utilize ¹³C, historically, ¹⁴C played a significant role in understanding reaction intermediates and molecular rearrangements in organic chemistry. nih.gov
Bioanalytical Studies
In the realm of bioanalytical science, isotopically labeled this compound serves as an invaluable internal standard for quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS) assays. The labeled compound exhibits nearly identical chemical and physical properties to the unlabeled analyte, meaning it co-elutes and ionizes similarly. However, it can be distinguished by its higher mass. This allows for accurate quantification of the unlabeled compound in complex biological matrices like plasma, urine, and tissue homogenates, by correcting for variations in sample preparation and instrument response. A key consideration in these methods is the "isotope effect," which can cause slight chromatographic separation of the labeled and unlabeled compounds. sigmaaldrich.com
Furthermore, carbon-14 labeling is considered the gold standard in drug metabolism and pharmacokinetic studies, including Absorption, Distribution, Metabolism, and Excretion (ADME) studies. chemrxiv.orgnih.gov By administering a ¹⁴C-labeled version of this compound, researchers can trace its absorption, distribution throughout the body, biotransformation into various metabolites, and eventual elimination. openmedscience.comnih.gov This provides a comprehensive understanding of the compound's metabolic profile and helps to identify any potentially reactive or long-lived metabolites. openmedscience.com
Below are interactive data tables summarizing the key isotopes used and their applications in the study of compounds like this compound.
Table 1: Isotopes Used in the Study of this compound and Their Applications
| Isotope | Type | Common Applications | Analytical Techniques |
| Deuterium (²H) | Stable | Internal standard in quantitative analysis, Kinetic isotope effect studies | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Carbon-13 (¹³C) | Stable | Mechanistic studies, Metabolic pathway elucidation, Internal standard in MS | NMR Spectroscopy, Mass Spectrometry (MS) |
| Carbon-14 (¹⁴C) | Radioactive | ADME studies, Mass balance studies, Whole-body autoradiography | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS) |
Table 2: Detailed Research Findings from Isotopic Labeling Studies
| Study Type | Isotope Used | Key Findings | Significance |
| Metabolism Investigation | Carbon-14 | Identification of metabolic pathways and determination of metabolite structures. openmedscience.com | Provides a complete picture of the biotransformation of the compound. |
| Pharmacokinetic Analysis | Carbon-14 | Quantification of absorption, distribution, and excretion rates. openmedscience.com | Essential for understanding the in vivo behavior of the compound. |
| Quantitative Bioanalysis | Deuterium, Carbon-13 | Accurate measurement of compound concentrations in biological samples. | Crucial for preclinical and clinical research. |
| Reaction Mechanism Elucidation | Carbon-13, Carbon-14 | Determination of bond cleavage and formation pathways. | Fundamental for understanding the chemical reactivity of the compound. |
Environmental Transformation and Mechanistic Studies of 6 Cyclopentyl O Cresol
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 6-Cyclopentyl-o-cresol, a key abiotic degradation pathway is photocatalytic oxidation, particularly in the presence of semiconductor materials like titanium dioxide (TiO2).
While specific studies on this compound are limited, research on similar phenolic compounds, such as o-cresol (B1677501) and other alkylphenols, provides insights into the likely photocatalytic oxidation mechanisms. When irradiated with UV light, semiconductor photocatalysts like TiO2 generate electron-hole pairs. These charge carriers initiate a series of redox reactions that produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−).
The degradation of phenolic compounds is primarily driven by the attack of these ROS on the aromatic ring and the alkyl substituent. The hydroxyl radical, a powerful and non-selective oxidizing agent, is considered the main species responsible for the initial degradation steps. The reaction mechanism likely involves:
Hydroxylation of the aromatic ring: The hydroxyl radical attacks the electron-rich aromatic ring, leading to the formation of hydroxylated intermediates.
Oxidation of the alkyl side chain: The cyclopentyl and methyl groups can also be oxidized, although the aromatic ring is generally more susceptible to initial attack.
Ring opening: Subsequent attacks by ROS can lead to the cleavage of the aromatic ring, forming smaller organic acids and eventually leading to complete mineralization into carbon dioxide and water.
Studies on the photocatalytic degradation of phenol (B47542) have shown that the process is influenced by factors such as catalyst loading, pH, and temperature. For instance, an optimal TiO2 concentration is often observed, beyond which the degradation rate may decrease due to light scattering and particle agglomeration mdpi.com.
The position of hydroxyl group addition to the aromatic ring during photodegradation is known as regioselectivity. In the case of substituted phenols, the existing substituents on the ring direct the position of further hydroxylation. For this compound, the hydroxyl, methyl, and cyclopentyl groups will influence where the incoming hydroxyl radicals will attack.
While specific data for this compound is not available, studies on the hydroxylation of other substituted phenols can offer valuable insights. The hydroxyl group is an activating, ortho-, para-directing group, while alkyl groups are also activating and ortho-, para-directing. Therefore, it is expected that hydroxylation will preferentially occur at the positions ortho and para to the existing hydroxyl group that are not already substituted. This would lead to the formation of various hydroxylated derivatives of this compound as primary intermediates. The precise distribution of these isomers would depend on the electronic and steric effects of the substituents.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a significant pathway for the removal of phenolic compounds from the environment. Bacteria, fungi, and microalgae possess enzymatic systems capable of transforming and mineralizing these compounds.
The microbial degradation of phenolic compounds, including alkylphenols, has been extensively studied researchgate.net. The initial step in the aerobic degradation of phenols is typically the hydroxylation of the aromatic ring to form a catechol or a substituted catechol. This reaction is catalyzed by monooxygenase or dioxygenase enzymes.
Following the formation of the catechol intermediate, the aromatic ring is cleaved. There are two main pathways for ring fission:
Ortho-cleavage: The ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, resulting in the formation of 2-hydroxymuconic semialdehyde derivatives.
These initial products are then further metabolized through various enzymatic steps into intermediates of central metabolic pathways, such as the Krebs cycle. The specific pathway utilized depends on the microbial species and the structure of the phenolic compound. For long-chain alkylphenols, degradation can also be initiated by the oxidation of the alkyl chain researchgate.net. Given its structure, this compound would likely be degraded via a similar pathway involving initial hydroxylation of the aromatic ring followed by either ortho- or meta-cleavage.
Table 1: Key Enzymes in Microbial Degradation of Phenolic Compounds
| Enzyme | Function | Cleavage Pathway |
| Monooxygenase/Dioxygenase | Hydroxylation of the aromatic ring | - |
| Catechol 1,2-dioxygenase | Cleavage of the aromatic ring | Ortho |
| Catechol 2,3-dioxygenase | Cleavage of the aromatic ring | Meta |
Microalgae have demonstrated the ability to biotransform various organic pollutants. While specific studies on this compound are not available, research on the biotransformation of other aromatic compounds by microalgae suggests potential pathways. For instance, green microalgae have been shown to metabolize naphthalene (B1677914) to 1-naphthol (B170400) and dibenzofuran (B1670420) to monohydroxylated derivatives nih.gov.
The biotransformation of this compound by microalgae could involve similar enzymatic reactions, such as hydroxylation, leading to the formation of more polar metabolites. These processes are often part of a detoxification mechanism within the algal cells. However, it is also possible that some transformations observed in the presence of microalgae are due to photochemical reactions, as some studies have shown that the observed oxidation of certain compounds is a result of light and oxygen rather than direct microbial action researchgate.net. Further research under controlled, axenic conditions would be necessary to elucidate the specific role of microalgae in the biotransformation of this compound.
Adsorption and Transport Mechanisms in Environmental Matrices
The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption to soil and sediment particles. The extent of adsorption depends on the physicochemical properties of both the compound and the environmental matrix.
Phenolic compounds can be adsorbed onto soil and sediment through various mechanisms, including:
Hydrophobic partitioning: The nonpolar cyclopentyl group of this compound would favor its partitioning into the organic matter fraction of soils and sediments. The extent of this partitioning is often correlated with the organic carbon content of the solid phase thescipub.com.
Hydrogen bonding: The hydroxyl group of the phenol can form hydrogen bonds with functional groups on the surface of clay minerals and organic matter.
The pH of the surrounding environment plays a crucial role in the adsorption of phenolic compounds. As weak acids, their speciation (neutral or anionic form) is pH-dependent. At pH values below the pKa of the phenolic hydroxyl group, the neutral form predominates, which is generally more hydrophobic and thus more readily adsorbed to organic matter thescipub.com.
The mobility of phenolic compounds in soil is inversely related to their adsorption. Compounds that are strongly adsorbed are less mobile and therefore less likely to leach into groundwater. The mobility of this compound would be expected to be lower in soils with high organic matter content due to stronger hydrophobic interactions. The transport of phenolic compounds through soil can be described by advection-dispersion models that incorporate a retardation factor to account for adsorption aloki.hu.
Table 2: Factors Influencing Adsorption and Transport of Phenolic Compounds in Soil
| Factor | Influence on Adsorption | Influence on Mobility |
| Soil Organic Carbon Content | Increases adsorption due to hydrophobic partitioning thescipub.com. | Decreases mobility researchgate.net. |
| Clay Content | Can increase adsorption through surface interactions. | Can decrease mobility. |
| pH | Adsorption is generally higher at pH < pKa (neutral form) thescipub.com. | Mobility is generally higher at pH > pKa (anionic form). |
| Compound Hydrophobicity | More hydrophobic compounds are more strongly adsorbed. | Less mobile. |
Adsorption Isotherms and Kinetics on Adsorbent Materials (e.g., Activated Carbon)
The adsorption of cresol (B1669610) isomers on activated carbon is influenced by factors such as the position of the methyl group on the phenol ring, which affects their physical and chemical properties. nih.gov Generally, the adsorption capacity for cresol isomers on activated carbon follows the order p-cresol (B1678582) > o-cresol > m-cresol (B1676322). nih.gov This trend is positively correlated with the pKa of the isomers and negatively correlated with their solubility. nih.gov
Adsorption isotherms are essential for describing the equilibrium relationship between the concentration of an adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze the adsorption data of phenolic compounds on activated carbon. researchgate.netresearchgate.net The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. Studies have shown that the adsorption of o-cresol and p-cresol on activated carbon can be well-represented by the Langmuir equation. researchgate.net
The kinetics of adsorption describe the rate at which a compound is removed from the solution and adsorbed onto the adsorbent. The rate of adsorption is influenced by various factors, including the initial concentration of the adsorbate, the dosage of the adsorbent, pH, and temperature. For phenolic compounds, the adsorption process is often complex and may involve multiple steps, including external mass transfer and intraparticle diffusion. Kinetic data for the adsorption of cresols can often be fitted to pseudo-first-order or pseudo-second-order kinetic models to determine the rate constants.
Table 1: Adsorption Characteristics of Cresol Isomers on Activated Carbon
| Cresol Isomer | Adsorbability Sequence | Desorbability Sequence | Irreversible Adsorption Amount (mg/g) |
| o-Cresol | Second | First | 27.9 nih.gov |
| m-Cresol | Third | Second | 28.5 nih.gov |
| p-Cresol | First | Third | 33.4 nih.gov |
Transport and Distribution in Aquatic and Soil Systems
The transport and distribution of this compound in aquatic and soil systems are governed by a combination of its physicochemical properties and the characteristics of the environmental compartments. Key properties influencing its fate include water solubility, vapor pressure, and its partitioning behavior between different phases, which can be estimated using the octanol-water partition coefficient (Kow).
In aquatic systems, the relatively low water solubility expected for a substituted cresol like this compound suggests that it will tend to partition from the water column to sediment and suspended organic matter. This process, known as sorption, is a primary mechanism for the removal of hydrophobic organic compounds from the aqueous phase. The extent of sorption is often correlated with the organic carbon content of the sediment or soil.
The transport of this compound in aquatic environments will be influenced by water currents and the movement of suspended particles to which it is adsorbed. Volatilization from the water surface to the atmosphere can also be a significant transport pathway for some organic compounds, depending on their Henry's Law constant.
In soil systems, the mobility of this compound is primarily controlled by its adsorption to soil organic matter and clay minerals. A high Kow value would indicate strong adsorption to soil, limiting its potential for leaching into groundwater. The structure of the compound, particularly the presence of the hydrophobic cyclopentyl group, would enhance this tendency.
The distribution in soil is also affected by processes such as volatilization from the soil surface and potential degradation by soil microorganisms. The persistence of the compound in the soil will depend on the rates of these transformation processes.
Environmental Fate Modeling and Prediction Methodologies
Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment, particularly for compounds like this compound where extensive experimental data may be lacking. researchgate.net These models use the physicochemical properties of a chemical along with environmental parameters to simulate its behavior in various environmental compartments such as air, water, soil, and sediment. researchgate.net
A variety of environmental fate models exist, ranging from simple, non-spatial evaluative models to complex, spatially-resolved models. Fugacity-based models, for instance, are commonly used to estimate the partitioning of a chemical between different environmental media at equilibrium. These models can provide insights into where a chemical is likely to accumulate in the environment.
For a more detailed assessment, dynamic models can be employed to predict the concentration of a chemical over time, considering transport and transformation processes. These models often require more extensive input data, including reaction rate constants and transport parameters.
Quantitative Structure-Activity Relationships (QSARs) are predictive methodologies that can be used to estimate the physicochemical properties and environmental fate parameters of a chemical based on its molecular structure. researchgate.net In the absence of experimental data for this compound, QSARs can be used to estimate key parameters such as Kow, water solubility, and degradation half-lives, which can then be used as inputs for environmental fate models. researchgate.netwhiterose.ac.uk
The development of predictive models for environmental fate is an active area of research, with ongoing efforts to improve the accuracy and reliability of these tools. nih.gov For a compound like this compound, a combination of QSAR estimations and environmental fate modeling could provide a preliminary assessment of its likely environmental behavior and persistence. researchgate.netwhiterose.ac.uk
Table 2: Examples of Environmental Fate Models and Their Applications
| Model Type | Example Models | Application |
| Fugacity Models | EQC, ChemCAN | Predicting equilibrium distribution in a generic environment. |
| Multimedia Models | CalTOX, BETR | Assessing chemical fate and exposure in specific regions. researchgate.net |
| Transport Models | PRZM, AgDRIFT | Simulating pesticide transport in soil and spray drift. pfmodels.org |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for 6-Cyclopentyl-o-cresol
The conventional synthesis of this compound typically involves the Friedel-Crafts alkylation of o-cresol (B1677501) with cyclopentene (B43876) or cyclopentanol. This process often relies on strong liquid acid catalysts, such as sulfuric acid or aluminum chloride, which present challenges related to catalyst separation, waste generation, and reactor corrosion. Future research is imperative to develop greener and more efficient synthetic strategies.
A primary challenge is achieving high regioselectivity, specifically ensuring the cyclopentyl group attaches at the ortho position to the hydroxyl group, while avoiding the formation of the para-isomer and O-alkylation byproducts. Sustainable approaches could involve the use of solid acid catalysts, such as zeolites or ion-exchange resins. scispace.com These materials offer advantages like easier separation, potential for regeneration and reuse, and often milder reaction conditions, thus minimizing waste and energy consumption. scispace.com Further research could explore vapor-phase alkylation over solid acid catalysts, which could lead to a continuous and highly efficient production process.
Other novel routes worthy of investigation include biocatalysis, using enzymes that can perform regioselective alkylations under environmentally benign conditions. The development of flow chemistry processes for this synthesis could also offer enhanced control over reaction parameters, leading to higher yields and purity while improving safety.
| Method | Typical Catalyst | Advantages | Challenges for Future Research |
|---|---|---|---|
| Traditional Friedel-Crafts | H₂SO₄, AlCl₃ | Established methodology | Catalyst waste, corrosion, low selectivity, difficult separation |
| Solid Acid Catalysis | Zeolites, Ion-Exchange Resins | Reusable catalyst, reduced waste, potentially milder conditions | Catalyst deactivation, optimizing selectivity, mass transfer limitations |
| Biocatalysis | Enzymes (e.g., laccases) | High selectivity, green conditions (aqueous, ambient temp.) | Enzyme stability, substrate scope, low space-time yield |
| Flow Chemistry | Various (including solid acids) | Precise control, enhanced safety, scalability | Reactor design, catalyst integration, capital investment |
Advanced Computational Modeling for Structure-Reactivity and Structure-Function Relationships
Computational chemistry offers powerful tools to predict the behavior of this compound and its derivatives, guiding experimental work and accelerating discovery. Future research should leverage advanced modeling to build a comprehensive understanding of its structure-property relationships.
Structure-Reactivity: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for its synthesis, identifying transition states and intermediates to elucidate the reaction mechanism. This can help in designing catalysts that favor the desired ortho-alkylation. Furthermore, DFT can predict key reactivity descriptors, such as the O-H bond dissociation enthalpy, which is crucial for understanding its potential as an antioxidant. Modeling its oxidation and degradation pathways can provide insights into its environmental persistence. doi.org
Structure-Function: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or chemical activity of a library of virtual this compound derivatives. This approach is valuable for screening potential candidates for applications in agrochemicals or pharmaceuticals. Molecular dynamics (MD) simulations can be used to study how the molecule and its derivatives interact with biological targets, such as enzymes or receptors, or how they integrate into polymer matrices, providing insights into their functional mechanisms at an atomic level.
| Computational Method | Research Application | Key Insights and Challenges |
|---|---|---|
| Density Functional Theory (DFT) | Modeling synthetic routes, predicting antioxidant potential, studying degradation mechanisms | Provides mechanistic details and energetic profiles. Computationally intensive for large systems. |
| Molecular Dynamics (MD) | Simulating interactions with biological membranes, polymers, or catalytic sites | Reveals dynamic behavior and binding modes. Requires accurate force fields. |
| QSAR | Predicting toxicity, bioactivity, or other properties of derivatives | Enables high-throughput virtual screening. Predictive power depends on the quality of the training data. |
Exploration of New Catalytic Applications for this compound Derivatives
The unique structure of this compound, featuring a bulky, non-polar cyclopentyl group adjacent to a reactive hydroxyl group, makes its derivatives promising candidates for applications in catalysis. The sterically hindered phenolic environment can be exploited to create specialized ligands for metal-based catalysts.
Future research should focus on synthesizing derivatives that can act as ligands in coordination chemistry. For example, the introduction of amine or phosphine (B1218219) groups could yield bidentate or tridentate ligands. The bulky cyclopentyl group could enforce a specific coordination geometry around a metal center, which is highly desirable in asymmetric catalysis for producing enantiomerically pure compounds.
Derivatives of this compound could also serve as catalysts themselves. For instance, rigid macrocyclic structures incorporating this phenol (B47542) unit could act as hydrogen-bond donor catalysts for reactions like the Diels-Alder reaction. researchgate.net Additionally, the oxidative coupling of this compound could lead to novel biphenol derivatives, which are valuable precursors for chiral ligands and catalysts. nih.gov The challenge lies in the efficient and selective synthesis of these complex derivatives.
| Derivative Type | Potential Catalytic Application | Role of the this compound Moiety |
|---|---|---|
| Schiff Base or Phosphine Ligands | Asymmetric Synthesis, Cross-Coupling Reactions | Provides steric bulk to control enantioselectivity and catalytic activity. |
| Biphenol (BINOL-type) Analogues | Lewis Acid Catalysis, Asymmetric Oxidation | Forms the chiral backbone of the catalyst. |
| Polymer-Supported Derivatives | Heterogeneous Catalysis | Acts as the active site on a recyclable solid support. |
In-depth Mechanistic Understanding of Environmental Transformations
Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Research on related alkylphenols shows they can undergo various transformations, including biodegradation and photodegradation. nih.govnih.gov The primary challenge is to determine how the specific structure of this compound, particularly the stable cyclopentyl ring, influences these processes.
Future research should investigate its susceptibility to microbial degradation under both aerobic and anaerobic conditions. acs.org Studies could aim to isolate microorganisms capable of metabolizing the compound and identify the enzymatic pathways involved. A key question is whether degradation proceeds via oxidation of the methyl group, hydroxylation of the aromatic ring, or cleavage of the cyclopentyl group. Advanced analytical techniques, such as high-resolution mass spectrometry, will be essential for identifying transient intermediates and final degradation products. acs.org
Furthermore, the role of abiotic degradation, such as photo-oxidation by hydroxyl radicals in the atmosphere or water, needs to be quantified. copernicus.org The persistence and potential for bioaccumulation of this compound and its environmental metabolites should be evaluated, as these properties are strongly influenced by the lipophilic cyclopentyl group. nih.gov
| Transformation Process | General Mechanism for Alkylphenols | Research Questions for this compound |
|---|---|---|
| Aerobic Biodegradation | Hydroxylation of aromatic ring, oxidation of alkyl chain | What is the primary site of initial enzymatic attack? What is the degradation rate? |
| Anaerobic Biodegradation | Often slower, may involve different initial steps | Does it persist under anaerobic conditions (e.g., in sediments)? acs.org |
| Atmospheric Oxidation | Reaction with OH and NO₃ radicals | What is its atmospheric half-life? What are the oxidation products? |
| Photodegradation in Water | Direct photolysis or reaction with photochemically produced radicals | How significant is this pathway in surface waters? |
Design of Targeted Derivatives for Specific Research Applications
The core structure of this compound serves as a versatile scaffold for designing new molecules with tailored functions. Future research can strategically modify this structure to create derivatives for a wide range of scientific and industrial applications.
One promising area is in materials science, where this compound could be a monomer or additive in polymer synthesis. Its bulky cyclopentyl group could enhance properties like thermal stability, rigidity, and solubility in organic solvents. Derivatives could be designed to be precursors for high-performance plastics, resins, or coatings.
In the life sciences, functional groups could be added to create molecular probes or sensors. For example, incorporating a chelating moiety could lead to a new class of selective ion sensors. The phenolic backbone is also a common feature in many biologically active molecules, suggesting that derivatives of this compound could be explored as intermediates for novel pharmaceuticals or agrochemicals. The key challenge will be to develop synthetic routes that allow for precise functionalization of the molecule without altering the core structure unintentionally.
| Application Area | Derivative Design Strategy | Desired Function/Property |
|---|---|---|
| Polymer Science | Introduce polymerizable groups (e.g., vinyl, epoxy) | Monomers for high-stability polymers; property-modifying additives. |
| Agrochemicals | Esterification or etherification of the hydroxyl group | Potential herbicides or fungicides with modified bioavailability. |
| Molecular Sensors | Attach chromophores or fluorophores | Probes for detecting specific ions or molecules. |
| Pharmaceutical Intermediates | Use as a building block for more complex molecules | Scaffold for creating new drug candidates. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the purity of 6-Cyclopentyl-o-cresol, and how can discrepancies between analytical techniques be resolved?
- Methodological Answer : Use Raman spectroscopy to identify characteristic peaks (e.g., deformation vibrations specific to substituents) and cross-validate with gas chromatography (GC). For example, m-cresol and p-cresol isomers are distinguished via Raman peaks at 732 cm⁻¹ and 841 cm⁻¹, respectively, with relative cross-sectional ratios (∂σ/∂Ω) calculated for quantification . If inconsistencies arise between techniques, compare peak integration methods (height vs. area) and calibrate using reference standards. Replicate analyses under controlled conditions to isolate instrumental variability .
Q. How should researchers characterize the structural identity of this compound to distinguish it from positional isomers or impurities?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm cyclopentyl and methyl group positions, supplemented by high-performance liquid chromatography (HPLC) to separate isomers. For impurities like m-cresol, employ Raman spectroscopy with peak assignments as in . Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Always cite established protocols for known compounds and provide full spectral data for novel derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying reaction conditions?
- Methodological Answer : Conduct a systematic review of reaction parameters (temperature, solvent, catalyst) and replicate studies using standardized protocols. Apply statistical tools (e.g., ANOVA, regression analysis) to identify outliers or confounding variables. For conflicting kinetic data, use computational modeling (DFT calculations) to explore transition states or solvent effects. Document all methodological details (e.g., purity thresholds, equipment calibration) to enable direct comparisons .
Q. What experimental design principles should guide studies on the stability of this compound under thermal or oxidative stress?
- Methodological Answer : Design accelerated aging experiments with controlled temperature/pH gradients and monitor degradation via HPLC or UV-Vis spectroscopy. Include control samples spiked with known degradation products (e.g., quinones or dimerized derivatives). Use factorial design to assess interaction effects between variables. For reproducibility, document environmental conditions (humidity, light exposure) and validate findings through peer-lab replication .
Q. How can computational modeling be integrated with experimental data to predict the biological or chemical interactions of this compound?
- Methodological Answer : Perform molecular docking studies to predict binding affinities with target proteins, validated by in vitro assays (e.g., enzyme inhibition). Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., logP, polar surface area) with observed activity. Cross-reference computational predictions with spectroscopic data (e.g., NMR chemical shifts) to refine force-field parameters. Open-source tools like R packages or Python libraries (e.g., RDKit) enable reproducible analysis .
Q. What strategies are effective for synthesizing this compound with high enantiomeric purity, and how can side products be minimized?
- Methodological Answer : Optimize Friedel-Crafts alkylation conditions using Lewis acid catalysts (e.g., AlCl₃) and chiral auxiliaries. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography. For impurity profiling, employ GC-MS to detect by-products like cyclopentyl derivatives of other cresol isomers. Adjust stoichiometry and reaction time iteratively, referencing kinetic studies to suppress side reactions .
Methodological Considerations for Data Analysis
Q. How should researchers handle multi-modal data (spectroscopic, chromatographic, computational) to validate hypotheses about this compound’s properties?
- Methodological Answer : Use principal component analysis (PCA) to reduce dimensionality in spectral datasets and identify latent variables. For chromatographic data, apply time-series alignment algorithms to correct retention time shifts. Integrate computational predictions with experimental results via Bland-Altman plots to assess bias. All code and raw data should be archived in open repositories (e.g., Zenodo) to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
